4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7
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Overview
Description
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is a deuterated analog of a compound commonly used in pharmaceutical research. The deuterium atoms replace hydrogen atoms, which can help in tracing the compound in metabolic studies. This compound is often used as a reference standard in analytical chemistry due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 typically involves multiple steps. One common method starts with the preparation of the intermediate 4-hydroxybenzoic acid, which is then reacted with 2-(isopropylamino)propan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods like HPLC and GC.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of beta-blockers like bisoprolol.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can decrease the force and rate of heart contractions, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Esmolol: A short-acting beta-blocker with similar beta-adrenergic blocking properties.
Atenolol: Another beta-blocker used for treating cardiovascular diseases.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is unique due to its deuterated nature, which makes it particularly useful in tracing studies and as a stable reference standard. Its specific interactions with beta-adrenergic receptors also make it valuable in pharmacological research .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
260.34 g/mol |
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D |
InChI Key |
WONQRVASZHJNFS-SCENNGIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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